molecular formula C17H21N3O4S B2777142 N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034514-62-8

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No. B2777142
CAS RN: 2034514-62-8
M. Wt: 363.43
InChI Key: RAXIQBXFMKUATA-UHFFFAOYSA-N
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Description

“N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide” is a complex organic compound that incorporates furan and thiadiazole ring systems . Furan is a five-membered aromatic heterocycle containing one oxygen atom and is an important building block in organic chemistry .


Synthesis Analysis

The synthesis of this compound involves the reaction of the corresponding hydrazide with different aldose sugars . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .


Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating furan and thiadiazole ring systems . The furan ring is a five-membered aromatic heterocycle containing one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the corresponding hydrazide with different aldose sugars . This is followed by heterocyclization of the formed hydrazones to afford the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .

Scientific Research Applications

Catalytic Organic Synthesis

The compound has garnered attention in the realm of catalytic organic synthesis. Researchers have integrated biomass catalytic conversion with organic synthesis techniques. Specifically, they utilize N-acetylglucosamine as the primary feedstock. In the first phase, this feedstock undergoes catalytic transformation into 5-hydroxymethylfurfural (HMF) . The subsequent step involves a condensation reaction between HMF and 3,3-Dimethyl-2-butanone , resulting in the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

Furan Platform Chemicals

Beyond fuels and plastics, furan platform chemicals (FPCs) play a crucial role. The compound’s furan ring structure positions it as a potential FPC. Understanding its reactivity and applications can contribute to sustainable chemistry and green technology .

Amides and Esters

Researchers have synthesized amides and esters containing furan rings using related compounds. For instance, N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced from 2-furoic acid, furfurylamine, and furfuryl alcohol. These derivatives hold promise in various applications .

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-16(18-10-14-2-1-6-24-14)17(22)19-11-15(13-3-7-23-12-13)20-4-8-25-9-5-20/h1-3,6-7,12,15H,4-5,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXIQBXFMKUATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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